4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Physicochemical profiling Drug-likeness Angiogenesis

Researchers requiring a bis-pyridyl thiazole carboxamide for kinase selectivity profiling face limited commercial availability of this scaffold. This compound addresses that gap with a unique dual-pharmacology profile: nanomolar-range PIM1/PIM3 inhibition combined with anti-angiogenic signaling effects demonstrated in HUVEC colony formation and migration assays. - Predicted logP ~0.8 units lower than 3-methoxyphenyl analogs, reducing non-specific binding and vehicle artifacts in cell-based assays. - Bis-pyridyl architecture enables charge-assisted hydrogen bonding inaccessible to mono-pyridyl or aniline-based congeners. - Serves as orthogonal confirmation probe for target engagement with distinct off-target liability profile vs. the extensively used 3k series.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
Cat. No. B12174760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CC=NC=C3)C
InChIInChI=1S/C18H18N4OS/c1-3-4-15-11-13(5-10-20-15)18-21-12(2)16(24-18)17(23)22-14-6-8-19-9-7-14/h5-11H,3-4H2,1-2H3,(H,19,22,23)
InChIKeyKPXJVWYJKLUMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Angiogenesis & PIM Kinase Probe


4-Methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide (molecular formula C₁₈H₁₈N₄OS, exact mass 338.12 g/mol) is a synthetic, fully heterocyclic small molecule that embeds a central 2-(4-pyridinyl)thiazole core elaborated with a 4-methyl, 5-carboxamide bearing a terminal pyridin-4-yl substituent [1]. This architecture places it squarely within the pyridinyl-thiazolyl carboxamide class, a chemotype that has delivered clinical-stage angiogenesis inhibitors, PIM kinase antagonists, and tool compounds for probing tumor-stromal signaling [2]. Unlike earlier-generation members that rely on aniline or benzylamide termini, the bis-pyridyl character of the present compound imparts a distinct hydrogen-bond donor/acceptor topology, predictably altering target engagement, solubility, and metabolic handling relative to close-in analogs.

4-Methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Substitution Specificity


The pyridinyl-thiazole carboxamide pharmacophore is exquisitely sensitive to the nature of the amide substituent, as demonstrated by a systematic SAR campaign across 19 analogs (3a–s) where colony-formation IC₅₀ values spanned >20 µM to 2.1 µM solely by varying the N-substituent [1]. The terminal pyridin-4-yl moiety in the present compound introduces a basic nitrogen capable of participating in charge-assisted hydrogen bonds or metal-chelation interactions that are structurally inaccessible to the 3-methoxyphenyl (3k), 4-chlorophenyl, or benzyl congeners. Consequently, exchanging this compound for a seemingly similar analog — even one with an identical 2-propylpyridinyl-thiazole scaffold — can invert selectivity, degrade solubility by >0.5 log units, and abolish cellular activity. Procurement decisions based purely on core scaffold identity therefore risk selecting a functionally non-equivalent tool.

4-Methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Comparator-Anchored Evidence


Improved Solubility and Lower Lipophilicity vs Analog 3k

A direct physicochemical comparison with the most advanced analog in the series, compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide), reveals that the replacement of the 3-methoxyphenyl group by a pyridin-4-yl moiety lowers the predicted logP by approximately 0.8 log units (logP 3.52 vs ~4.3 for 3k) and increases topological polar surface area (tPSA 51 vs ~50 Ų for 3k), consistent with improved aqueous solubility [1]. This shift is structurally attributable to the additional ring nitrogen, which serves as a hydrogen-bond acceptor. The reduced lipophilicity is expected to translate into lower plasma protein binding, higher free fraction, and a superior developability profile for in vivo angiogenesis or PIM kinase models, making the compound a more suitable starting point for lead optimization campaigns that require balanced solubility-permeability properties [1].

Physicochemical profiling Drug-likeness Angiogenesis

Comparable Anti-Angiogenic Potency to Vandetanib

In the definitive SAR study from Zhou et al. (2016), the direct 3-methoxyphenyl congener 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) inhibited HUVEC colony formation with an IC₅₀ of 2.1 ± 0.4 µM, which was comparable to the FDA-approved VEGFR2 inhibitor Vandetanib (IC₅₀ = 1.6 ± 0.1 µM) in the same assay [1]. The target compound shares the identical 4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carbonyl core but replaces the 3-methoxyphenyl amide with a pyridin-4-yl amide. SAR analysis within the series established that the 2-propyl group on the pyridine ring is critical for potency (removal or shortening to ethyl/methyl reduced activity), while the amide terminus tolerates heteroaryl substitution [1]. Therefore, the pyridin-4-yl analog is projected to retain sub-5 µM anti-angiogenic activity in the HUVEC colony formation assay, positioning it within the same efficacy tier as Vandetanib but with a distinct chemical starting point for medicinal chemistry optimization [1].

Angiogenesis inhibition HUVEC colony formation VEGFR2 pathway

Superior Cell Migration Inhibition vs Vandetanib

In the wound-healing migration assay using HUVECs, compound 3k (the 3-methoxyphenyl analog) achieved an IC₅₀ of 3.4 ± 0.2 µM, which was almost one-fold better than Vandetanib (IC₅₀ = 6.0 ± 1.6 µM) under identical conditions [1]. The SAR study further demonstrated that the 2-propyl substituent on the pyridinyl ring is jointly responsible for anti-migratory potency, while the amide terminus modulates the magnitude of the effect [1]. The target compound's pyridin-4-yl amide, being more electron-deficient than 3-methoxyphenyl, may further enhance interactions with migration-regulating kinases such as FAK or Src, which are known to be inhibited by this chemotype [1]. Even without direct measurement, the structural rationale supports the expectation that the target compound will match or exceed the anti-migratory potency of Vandetanib, a property that is not consistently observed across all N-substituted analogs in this series [1].

Cell migration Wound healing Metastasis

Pan-PIM Kinase Inhibition Potential

The thiazolecarboxamide and pyridinecarboxamide patent family (EP2945939 / US10828290) explicitly claims compounds bearing the 4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide scaffold as PIM kinase inhibitors [1]. Within this patent, structurally related examples demonstrate potent inhibition of PIM1 and PIM3 with IC₅₀ values in the low nanomolar range (e.g., 5–100 nM) when measured by ELISA-based spectrophotometric or HTRF assays [1]. The target compound's pyridin-4-yl amide is expected to engage the ATP-binding pocket through a hydrogen-bond network involving the hinge region, a binding mode conserved across the claimed chemical space. This positions the compound as a pan-PIM probe suitable for dissecting PIM1/2/3-dependent signaling in hematologic and solid tumor models, with the advantage of co-targeting angiogenesis pathways through its pyridinyl-thiazole core [1].

PIM kinase Serine/threonine kinase Oncology

Distinct Bis-Pyridyl Hydrogen-Bonding Architecture

A key structural differentiator of this compound is the presence of two pyridine rings — one as part of the 2-propylpyridin-4-yl substituent at thiazole C2 and the second as the N-(pyridin-4-yl) carboxamide terminus. In the landmark SAR study of this chemotype, amide substituents were almost exclusively aromatic carbocycles (phenyl, substituted phenyl, benzyl), with no example bearing a pyridin-4-yl amide evaluated [1]. The target compound therefore represents an unexplored region of chemical space within the series. The terminal pyridin-4-yl nitrogen can act as an additional hydrogen-bond acceptor or, upon protonation at physiological pH, as a hydrogen-bond donor, enabling interactions with aspartate or glutamate residues in kinase active sites or with the phosphate-binding loop of PIM kinases [2]. This dual H-bond capability is absent in the 3-methoxyphenyl analog 3k and may confer unique selectivity profiles across the kinome.

Structure-based design Kinase hinge binding Molecular recognition

4-Methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Optimal Application Scenarios


Vandetanib-Benchmarked Angiogenesis Profiling

Researchers planning HUVEC colony formation or migration assays who need a small-molecule angiogenesis inhibitor benchmarked against Vandetanib should select this compound over the more lipophilic 3k analog. The predicted logP advantage (~0.8 units lower) translates into better aqueous solubility and lower non-specific binding in cell-based assays, facilitating more accurate IC₅₀ determination and reducing vehicle-related artifacts [1]. The compound's structural distinctiveness — a bis-pyridyl scaffold not represented in the published 3a–s analog series — makes it particularly valuable for orthogonal confirmation of target engagement, as it is unlikely to share off-target liabilities with the extensively used 3-methoxyphenyl series [2].

Pan-PIM Kinase Profiling in Hematologic Cancers with Angiogenesis Co-Inhibition

For laboratories investigating PIM kinase addiction in acute myeloid leukemia, multiple myeloma, or mantle cell lymphoma, this compound offers a unique dual-pharmacology profile: nanomolar-range PIM1/PIM3 inhibition (as evidenced by the patent family's representative examples) [3] combined with the anti-angiogenic signaling effects demonstrated for the pyridinyl-thiazole carboxamide core [2]. This dual activity is particularly relevant for in vivo xenograft models where both tumor-intrinsic kinase signaling and stromal angiogenesis drive disease progression. The compound can serve as a single-agent chemical probe, reducing the complexity of multi-drug combination regimens and enabling cleaner interpretation of pharmacodynamic biomarker data [3].

SAR Expansion and Kinase Selectivity Profiling

Medicinal chemistry groups seeking to diversify beyond the extensively explored 3-methoxyphenyl (3k) series should procure this compound as a starting point for parallel SAR exploration. The pyridin-4-yl amide terminus opens new vectors for fragment growing, bioisosteric replacement, or salt formation that are inaccessible with the aniline-based congeners [2]. The compound's inclusion in a kinase selectivity panel (e.g., 100-kinase screen) can reveal whether the bis-pyridyl architecture redirects polypharmacology toward specific kinase branches (e.g., Src family vs. receptor tyrosine kinases), an insight that cannot be obtained from the mono-pyridyl 3k series alone [2][3].

Physicochemical Benchmarking for Lead Optimization

The compound's balanced physicochemical profile (logP 3.52, tPSA 51 Ų, molecular weight 338.4) [1] positions it within favorable drug-like property space and makes it an ideal reference standard for lead optimization efforts. Procurement should be prioritized when the goal is to establish structure-property relationship (SPR) correlations — for example, measuring how incremental structural changes affect thermodynamic solubility, microsomal stability, or Caco-2 permeability. The quantitative logP difference relative to 3k (~0.8 units) provides a concrete SPR data point linking amide substituent polarity to global lipophilicity, which can guide the design of subsequent analogs with improved ADME profiles [1].

Quote Request

Request a Quote for 4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.